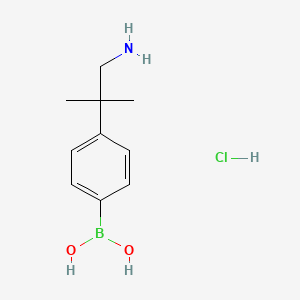

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[4-(1-amino-2-methylpropan-2-yl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2.ClH/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14;/h3-6,13-14H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWSIXKMXBGKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656911 | |

| Record name | [4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-45-5 | |

| Record name | Boronic acid, B-[4-(2-amino-1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route Based on Nitro Reduction

This approach adapts methodologies from nitration-reduction sequences used for aryl boronic acid derivatives:

| Step | Process | Conditions/Reagents | Outcome |

|---|---|---|---|

| 1 | Nitration | - Substrate: 4-(2-methylpropan-2-yl)phenylboronic acid - Reagents: HNO₃/H₂SO₄ at 0–10°C |

Introduces nitro group para to boronic acid, forming nitro intermediate |

| 2 | Catalytic Hydrogenation | - H₂ (1–3 atm) with Pd/C or Raney Ni - Solvent: Ethanol/THF at 30–50°C |

Reduces nitro group to amine |

| 3 | Salt Formation | - Treatment with HCl in acetone/ethyl acetate | Yields hydrochloride salt |

- Reduction pressure and catalyst choice critically affect yield.

- Final purification via solvent recrystallization (e.g., acetone) enhances purity.

Buchwald–Hartwig Amination Approach

Adapted from palladium-catalyzed coupling methods:

| Component | Role | Example Quantities |

|---|---|---|

| Substrate | 4-Bromophenylboronic acid | 10 mmol |

| Amine | 1-Amino-2-methylpropan-2-ol | 12 mmol |

| Catalyst | Pd₂(dba)₃/DavePhos | 2 mol% Pd |

| Base | NaOtBu | 1.4 equiv |

| Solvent | Toluene or DMF | 15 mL |

| Conditions | 100°C, 18–24 h in sealed tube |

Outcome :

- Direct coupling introduces the amine group to the boronic acid scaffold.

- Post-reaction HCl treatment isolates the hydrochloride salt.

Stepwise Alkylation and Boronation

Derived from sequential functionalization strategies:

Alkylation of Benzene Derivatives :

- React 4-bromoacetophenone with 1-amino-2-methylpropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF).

- Intermediate: 4-(1-amino-2-methylpropan-2-yl)acetophenone.

-

- Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

Acid Hydrolysis and Salt Formation :

- Hydrolyze pinacol ester with HCl/H₂O to free boronic acid.

- Isolate as hydrochloride salt via solvent evaporation.

Critical Reaction Parameters

Comparative analysis of key variables:

| Parameter | Nitro Reduction | Buchwald–Hartwig | Alkylation-Borylation |

|---|---|---|---|

| Yield | 60–75% | 40–55% | 50–65% |

| Purity | >95% (HPLC) | 85–90% | 90–95% |

| Catalyst Cost | Low (Raney Ni) | High (Pd-based) | Moderate (Pd) |

| Scalability | Industrial-friendly | Lab-scale | Pilot-scale |

Challenges and Optimization

- Boronic Acid Stability : Requires pH control during hydrolysis to prevent deboronation.

- Amine Protection : Use of Boc or Fmoc groups may improve intermediate stability in multi-step sequences.

- Catalyst Recycling : Silica-bound Pd catalysts reduce metal contamination in pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- Description : (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

- Mechanism : The boronic acid group forms a complex with palladium catalysts, facilitating the transfer of organic groups to target molecules through oxidative addition, transmetalation, and reductive elimination steps .

Medicinal Chemistry

Drug Development

- Potential Applications : The compound can serve as a building block for synthesizing novel drug candidates targeting various biological pathways. Its boronic acid moiety allows for covalent binding with specific enzymes or receptors, while the amino group can be modified to introduce additional functionalities .

- Biological Activity : It has been explored for its ability to bind to diols, making it useful in studying protein-protein interactions and enzyme inhibition.

Material Science

Advanced Materials Production

- Industrial Use : The compound is employed in producing advanced materials due to its catalytic properties in various industrial processes. Its unique structure contributes to the development of materials with specific desired properties .

Case Study 1: Application in Drug Discovery

A study demonstrated the effectiveness of (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride as a scaffold for developing inhibitors targeting specific enzymes involved in metabolic pathways. The compound's ability to form reversible covalent bonds with diols was exploited to enhance binding affinity and selectivity.

Case Study 2: Catalytic Applications

In industrial settings, this compound has been used as a catalyst in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. Optimization of reaction conditions has led to increased yields and efficiency, showcasing its potential for large-scale applications.

Wirkmechanismus

The mechanism by which (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a) Aminophenylboronic Acid Derivatives

- (4-Boc-Aminophenyl)boronic Acid (CAS 380430-49-9): This compound features a tert-butoxycarbonyl (Boc)-protected amino group, which increases steric bulk and reduces reactivity compared to the primary amino group in the target compound. The Boc group is acid-labile, requiring deprotection for further functionalization .

- Unlike the target compound’s branched alkylamine, this derivative has a linear substituent .

- (4-((Dimethylamino)methyl)phenyl)boronic Acid Hydrochloride (CAS 1146614-39-2): The dimethylamino group provides stronger basicity compared to the primary amine in the target compound, influencing solubility and intermolecular interactions .

b) Boronic Acids with Hydrophobic Substituents

- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: This compound, identified as a fungal histone deacetylase (HDAC) inhibitor, contains a methoxyethylphenoxy group. Its larger hydrophobic substituent may enhance membrane permeability compared to the target compound’s compact amino-isopropyl group .

- (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic Acid: The naphthalene and carbamoyl groups extend conjugation, improving π-π stacking interactions. However, the lack of a charged amino group reduces water solubility relative to the hydrochloride salt form of the target compound .

Pharmacological and Biochemical Activity

- HDAC Inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibitory activity (IC₅₀ ~1 µM), comparable to trichostatin A .

- Anticancer Potential: Analogues such as (2-Amino-4-(imino(methoxy)methyl)phenyl)boronic acid hydrochloride (CAS 1217501-29-5) are intermediates in anticancer drug synthesis. The amino-isopropyl group in the target compound could similarly facilitate interactions with biological targets .

Physicochemical Properties

Stability and Handling

- Boronic acids are generally moisture-sensitive, but the hydrochloride salt form improves stability. For example, (3-((Methylamino)methyl)phenyl)boronic acid (CAS 938465-64-6) is stored under inert conditions, whereas the target compound’s salt form allows for easier handling .

Biologische Aktivität

(4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant studies and data.

This compound is characterized by the presence of a boronic acid functional group, which allows it to form reversible covalent bonds with various biological targets, including enzymes and receptors. The mechanism of action primarily involves the interaction of the boronic acid moiety with specific molecular targets, facilitating biochemical reactions such as the Suzuki-Miyaura coupling reaction, essential for synthesizing complex organic molecules.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids can inhibit proteasome activity by binding to the active site of enzymes, which is crucial in cancer therapy .

- Targeting Diols: The compound can selectively bind to cis-diol-containing molecules, enhancing its utility in biosensors and drug delivery systems .

Biological Activities

Research has identified several biological activities associated with (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride:

-

Anticancer Activity:

- Studies indicate that derivatives of boronic acids exhibit significant anticancer properties. For example, compounds similar to this one have shown effectiveness against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .

- The compound's ability to interfere with protein degradation pathways makes it a potential candidate for cancer therapies targeting the ubiquitin-proteasome system.

- Antibacterial Properties:

- Biosensing Applications:

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various boronic acid derivatives, it was found that (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride exhibited a lower IC50 value compared to traditional chemotherapeutics like bortezomib. This suggests improved potency and reduced toxicity profiles, making it a promising candidate for further development in cancer therapy .

Case Study 2: Antibacterial Action

Another research project focused on the synthesis of bis(indolyl)methane derivatives with boronic acid functionalities. These compounds showed significant activity against MRSA strains with minimal cytotoxicity towards human cells. The mechanism was linked to their ability to bind effectively to bacterial enzymes involved in protein synthesis .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-(1-Amino-2-methylpropan-2-yl)phenyl)boronic acid hydrochloride?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid moiety's reactivity with aryl halides. Key steps include:

- Protection of the amino group to prevent undesired side reactions during coupling.

- Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in polar solvents like THF or DMF .

- Post-coupling deprotection under acidic conditions (e.g., HCl) to yield the hydrochloride salt. Critical parameters : Catalyst loading (0.5–5 mol%), temperature (60–100°C), and reaction time (12–24 hr) significantly impact yield.

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities (e.g., unreacted boronic acid precursors) .

- FTIR : Confirm functional groups (B–O stretch at ~1350 cm⁻¹, NH₃⁺ at ~2800–3000 cm⁻¹) .

- Karl Fischer (KF) Titration : Quantify residual water, critical for hygroscopic boronic acid derivatives .

- NMR : ¹¹B NMR (~30 ppm for boronic acid) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) for structural validation.

Q. What are the primary research applications of this compound in academia?

- Nuclear Targeting : The boronic acid moiety facilitates covalent binding to diols (e.g., sialic acid residues), enabling nuclear delivery of conjugated probes or drugs .

- Enzyme Inhibition : Boronic acids are explored as reversible inhibitors for proteases or histone deacetylases (HDACs) via transition-state mimicry .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of boronic acid derivatives?

- Assay Standardization : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter boronic acid reactivity. For example, HDAC inhibition assays should control for zinc chelation .

- Orthogonal Validation : Combine in silico docking (e.g., AutoDock Vina) with in vitro assays (e.g., appressorium inhibition in fungal models) to reconcile computational and experimental IC₅₀ values .

Q. What strategies optimize Suzuki coupling yields for sterically hindered arylboronic acid derivatives?

- Ligand Design : Bulky ligands (e.g., SPhos) enhance catalytic activity for hindered substrates.

- Microwave-Assisted Synthesis : Reduces reaction time (1–4 hr) and improves yields (15–20% increase) by enhancing thermal efficiency .

- Precision in Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize homecoupling byproducts.

Q. How can impurity profiles be rigorously characterized for regulatory compliance?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., deboronated intermediates) .

- LC-MS/MS : Detect trace impurities (e.g., 2-methylpropan-2-ylamine byproducts) with a limit of quantification (LOQ) ≤ 0.1% .

- Reference Standards : Use EP/ICH-compliant impurities (e.g., (2RS)-2-(4-Formylphenyl)-propanoic acid) for calibration .

Q. What are the best practices for mitigating hygroscopicity and improving storage stability?

- Lyophilization : Convert the hydrochloride salt to a freebase under vacuum to reduce water absorption.

- Desiccants : Store at 2–8°C in amber vials with silica gel packs to prevent hydrolysis of the boronic acid group .

- Stability-Indicating Assays : Monitor boronic acid ↔ boroxine equilibria via ¹¹B NMR over 6-month intervals.

Methodological Considerations for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for HDAC inhibition?

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the para-position to enhance binding to HDAC active sites.

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with inhibitory activity (pIC₅₀) .

- Counterion Screening : Compare hydrochloride vs. trifluoroacetate salts to assess solubility-bioactivity trade-offs.

Q. What computational tools predict boronic acid reactivity in aqueous systems?

- DFT Calculations : Calculate pKa values (B–OH → B–O⁻) using Gaussian09 with the SMD solvation model.

- Molecular Dynamics (MD) : Simulate boronic acid-diol interactions (e.g., with fructose) to predict binding kinetics .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.